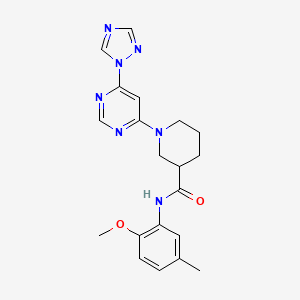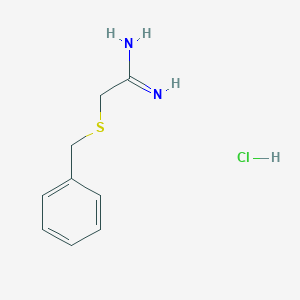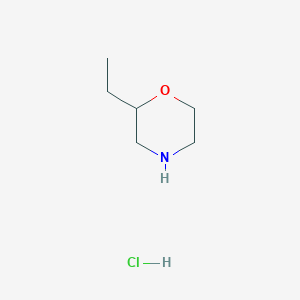![molecular formula C14H19N3O B2458034 N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide CAS No. 2411195-49-6](/img/structure/B2458034.png)
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide, also known as CYM5442, is a synthetic compound that has shown potential in various scientific research applications. It is a member of the pyrazole class of compounds and is structurally similar to the endogenous cannabinoid anandamide.
Mecanismo De Acción
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide acts as a selective agonist for the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and have been implicated in the regulation of inflammation and immune function. Activation of CB2 receptors by N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has been shown to reduce inflammation and modulate immune function.
Biochemical and Physiological Effects:
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has been shown to have analgesic effects and may be useful in the treatment of chronic pain. N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has also been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide is its selectivity for the CB2 receptor, which allows for targeted modulation of immune function and inflammation. However, one limitation of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide is its relatively low potency, which may make it less effective in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide. One area of interest is the development of more potent analogues of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide that may have greater therapeutic potential. Another area of interest is the investigation of the potential use of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide and to explore its potential for use in combination with other drugs in the treatment of various diseases.
Métodos De Síntesis
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 1-cyclopentyl-3-pyrazolecarboxylic acid with 2-bromoethylbut-2-ynyl ether, followed by a series of reactions to yield the final product.
Aplicaciones Científicas De Investigación
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-5-14(18)15-10-8-12-9-11-17(16-12)13-6-3-4-7-13/h9,11,13H,3-4,6-8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWESFGPFCGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2457951.png)



![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid](/img/structure/B2457956.png)
![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2457960.png)

![4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B2457968.png)



![2-(furan-2-yl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2457972.png)
![3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2457973.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2457974.png)